molecular formula C10H15NOS B430290 N-(tert-butyl)-2-(2-thienyl)acetamide

N-(tert-butyl)-2-(2-thienyl)acetamide

Cat. No.: B430290
M. Wt: 197.3g/mol
InChI Key: RDPDSXYHTFGMDJ-UHFFFAOYSA-N
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Description

Position within Thiophene-Containing Acetamide (B32628) Chemistry

Thiophene (B33073) is a five-membered aromatic ring containing a sulfur atom, which imparts distinct electronic properties and reactivity compared to its all-carbon analogue, benzene. wikipedia.org This heterocycle is a "privileged scaffold" in chemistry, meaning it is a common feature in many functional molecules, from pharmaceuticals to organic electronics. nih.govnih.gov Thiophenes are known for their electron-rich nature, which makes them reactive in many chemical transformations and capable of interacting with various biological targets. nih.govnih.gov

The acetamide group (–CH₂CONH–) serves as a robust and versatile linker. wikipedia.orgpatsnap.com Amide bonds are central to the structure of proteins and are found in a vast array of synthetic polymers and agrochemicals. nih.gov When combined, the thiophene and acetamide moieties create a family of compounds, thiophene-containing acetamides, that are explored for a wide range of applications. mdpi.com N-(tert-butyl)-2-(2-thienyl)acetamide is a specific member of this family, studied as a building block or intermediate in the synthesis of more complex molecular architectures.

Role of the tert-Butyl Moiety in Molecular Design and Steric Considerations

The inclusion of a tert-butyl group (–C(CH₃)₃) on the amide nitrogen is a deliberate design choice with significant chemical implications. The tert-butyl group is known for its substantial steric bulk. This bulkiness can influence how the molecule interacts with its environment and can direct the outcome of chemical reactions.

In synthetic chemistry, a bulky group like tert-butyl can provide steric hindrance, which can:

Control Reaction Selectivity: It can block certain reaction pathways, favoring others and leading to a more specific and desired product.

Influence Molecular Conformation: The size of the tert-butyl group can lock the molecule into a particular three-dimensional shape, which is crucial for designing molecules with specific functions, such as catalysts or materials with ordered structures. nih.gov

Enhance Stability: The group can act as a protective shield, preventing the degradation of other parts of the molecule.

The tert-butyl group also increases the lipophilicity (oil-solubility) of the molecule, a property that is critical in the design of materials that need to interface with non-aqueous environments. The synthesis of N-tert-butyl amides is a well-established area of research, with methods developed to efficiently introduce this group into various molecular frameworks. researchgate.net

Current Research Trajectories and Potential Future Directions within Organic and Materials Chemistry

While specific research on this compound itself is not extensively documented in mainstream literature, its structural components point toward several promising research avenues.

Organic Synthesis: The compound serves as a valuable intermediate. The thiophene ring can be further functionalized through reactions like halogenation or metal-catalyzed coupling, while the amide bond can be chemically modified. wikipedia.org This allows chemists to use it as a starting point for building larger, more complex molecules.

Materials Science: Thiophene-containing polymers are a cornerstone of organic electronics, used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The this compound scaffold could be incorporated into novel polymers. The tert-butyl group could be used to tune the solubility and processing characteristics of these materials, as well as influence their solid-state packing, which is critical for electronic performance.

Ligand Development: The nitrogen and oxygen atoms of the acetamide group, along with the sulfur of the thiophene ring, can act as coordination sites for metal ions. This suggests that derivatives of this compound could be designed as ligands for catalysis or as metal-organic frameworks (MOFs).

Future research will likely focus on synthesizing derivatives of this compound and exploring their properties. By modifying the thiophene ring or the linker, chemists can fine-tune the electronic and steric properties of the molecule to optimize it for specific applications in catalysis, polymer science, or as a functional building block in supramolecular chemistry.

Data Tables

Table 1: Physicochemical Properties of N-(tert-butyl)acetamide This table presents data for a related, simpler compound to provide context for the properties of the N-tert-butylamide functional group.

PropertyValueSource
Molecular Formula C₆H₁₃NO chemsynthesis.com
Molecular Weight 115.175 g/mol chemsynthesis.com
Melting Point 95-99 °C chemsynthesis.comchemicalbook.com
Boiling Point 194 °C chemicalbook.com
Water Solubility Soluble chemicalbook.com

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.3g/mol

IUPAC Name

N-tert-butyl-2-thiophen-2-ylacetamide

InChI

InChI=1S/C10H15NOS/c1-10(2,3)11-9(12)7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12)

InChI Key

RDPDSXYHTFGMDJ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CC1=CC=CS1

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC=CS1

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Direct Synthesis Approaches for N-(tert-butyl)-2-(2-thienyl)acetamide

Direct synthesis focuses on the creation of the central amide bond from readily available precursors.

The most conventional route to N-substituted amides is the reaction between a carboxylic acid and an amine. In the context of this compound, this involves coupling 2-thienylacetic acid with tert-butylamine (B42293). To facilitate this reaction, which is otherwise slow, the carboxylic acid is typically activated. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, 2-(thiophen-2-yl)acetic acid can be activated by treatment with thionyl chloride to form 2-(thiophen-2-yl)acetyl chloride. acs.orgnih.gov This activated intermediate then readily reacts with tert-butylamine in the presence of a base, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran (B95107) (THF), to yield the desired amide. acs.orgnih.gov

Another approach involves the use of coupling reagents that facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of the acyl chloride. A study on the synthesis of N-(tert-butyl)-2-thiophenesulfonamide, a structurally related compound, utilized the reaction of 2-thiophenesulfonyl chloride with tert-butylamine, achieving a high yield. While this is a sulfonamide, the principle of reacting an activated acid derivative with the amine is analogous.

A variety of coupling reagents can be employed for direct amidation, as shown in the table below, which summarizes common reagents used in similar transformations.

Coupling ReagentActivating AgentTypical ConditionsRef.
Thionyl Chloride (SOCl₂)Forms acyl chloride intermediateRoom temperature, followed by amine addition with base acs.orgnih.gov
NMI/SO₂Cl₂N-Methylimidazole/Sulfuryl chlorideForms an active intermediate for coupling mdpi.com
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Used with nitriles in a Ritter-type reactionCatalyzed by Cu(OTf)₂, solvent-free researchgate.net

This table presents examples of reagents and conditions applicable to amide bond formation, based on related syntheses.

An alternative strategy involves modifying a pre-existing thiophene (B33073) ring. Thiophene and its derivatives are known to undergo various electrophilic substitution reactions such as acylation. derpharmachemica.com For example, a Friedel-Crafts acylation could potentially be used to introduce the acetyl group onto the thiophene ring, although controlling the position of substitution is crucial. derpharmachemica.com

More complex, multi-step syntheses have been reported for related thiophene-acetamide structures. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid. acs.orgnih.gov This demonstrates a strategy where a functionalized aminothiophene is used as a building block. Similarly, various substituted 2-aminothiophenes can be used as precursors to generate complex thiophene-containing amides. nih.gov These methods highlight the versatility of using functionalized thiophenes to build diverse acetamide (B32628) derivatives. nih.govnih.gov

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for forming the C-N bond in this compound, often under milder conditions and with higher efficiency than traditional methods.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern C-N bond formation. syr.edu This reaction allows for the coupling of an aryl or heteroaryl halide (or pseudohalide) with an amine. To synthesize this compound via this method, one could envision a reaction between a 2-halo-thiophene derivative (e.g., 2-bromothiophene) and N-tert-butylacetamide, or between 2-thienylacetamide and a tert-butyl halide, though the former is more common.

The efficiency of these reactions is highly dependent on the choice of palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. beilstein-journals.orgnih.gov For instance, catalyst systems involving Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands like Xantphos or SPhos, and a base such as Cs₂CO₃ in a solvent like dioxane, have been shown to be effective for the C-N coupling of amides with aryl bromides. beilstein-journals.orgnih.gov The bulky tert-butyl group on the amide nitrogen can influence the reaction, but successful couplings with sterically hindered amines and amides are well-documented. acs.org

Catalyst SystemLigandBaseSolventApplicationRef.
Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃DioxaneC-N coupling of amides with 4-bromo-7-azaindole beilstein-journals.orgnih.gov
Pd(OAc)₂SPhos / XPhosK₂CO₃DioxaneC-N coupling of amides with 4-bromo-7-azaindole beilstein-journals.org
(η³-allylPdCl)₂ / IPr·HClIPr·HClt-BuOKtert-Amyl alcoholIntramolecular C-N bond formation acs.org

This table showcases representative palladium catalyst systems used for C-N bond formation reactions with amides, illustrating the variety of applicable conditions.

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. For the synthesis of N-tert-butyl amides, a notable metal-free approach involves the reaction of nitriles with di-tert-butyl dicarbonate. researchgate.netresearchgate.net A more recent development uses tert-butyl nitrite (B80452) (TBN) as a source of the tert-butyl group, reacting with nitriles and water under heat-, metal-, and acid-free conditions to form N-tert-butyl amides. rsc.org This method is particularly attractive due to its mild conditions and the non-toxic nature of the carbon source. rsc.org

Additionally, metal-free syntheses of related sulfur-containing compounds, such as thiosulfonates, have been achieved using reagents like DABCO·(SO₂)₂. chemistryviews.org While not a direct synthesis of the target amide, it demonstrates the trend towards developing metal-free routes for organosulfur compounds.

Reaction Pathway Elucidation and Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing synthetic routes.

For direct amide bond formation via an acyl chloride, the mechanism is a straightforward nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nitrogen atom of tert-butylamine, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.

The mechanism of palladium-catalyzed Buchwald-Hartwig amination is more complex and proceeds through a catalytic cycle. syr.edu The cycle generally begins with the oxidative addition of the aryl/heteroaryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by coordination of the amide to the palladium center and subsequent deprotonation by a base to form a palladium amido complex. The final and key step is the reductive elimination of the N-aryl amide product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. syr.eduyoutube.com The nature of the ligand is critical as it influences the rates of both oxidative addition and reductive elimination. syr.edu

In the metal-free reaction of nitriles with di-tert-butyl dicarbonate , the process is thought to proceed via a Ritter-type reaction mechanism. researchgate.netresearchgate.net The catalyst, such as Cu(OTf)₂, activates the di-tert-butyl dicarbonate to generate a tert-butyl cation. The nitrile then acts as a nucleophile, attacking the cation to form a nitrilium ion intermediate. Subsequent hydration of this intermediate leads to the formation of the N-tert-butyl amide. researchgate.netresearchgate.net The base-promoted hydrolysis of an acetamide involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate can then collapse, eliminating the amine as a leaving group. youtube.com

Proposed Reaction Mechanisms for this compound Synthesis

The synthesis of this compound, an amide, is fundamentally based on the formation of an amide bond between 2-(2-thienyl)acetic acid and tert-butylamine. Several mechanistic pathways can be proposed for this transformation, ranging from classical two-step procedures to modern catalytic direct amidations. The choice of method influences the reaction mechanism, efficiency, and waste generation.

Mechanism 1: The Acyl Chloride Pathway

A prevalent and robust method for amide synthesis involves the initial activation of the carboxylic acid. libretexts.org In this approach, 2-(2-thienyl)acetic acid is first converted into a more reactive acyl derivative, typically 2-(2-thienyl)acetyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov This highly electrophilic intermediate readily reacts with tert-butylamine in a nucleophilic acyl substitution reaction.

Formation of the Acyl Chloride: 2-(2-thienyl)acetic acid reacts with thionyl chloride. The mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of SO₂, followed by the elimination of sulfur dioxide and a chloride ion, yielding the acyl chloride.

Nucleophilic Acyl Substitution: The nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(2-thienyl)acetyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen, forming the stable amide bond of this compound. libretexts.org A base, such as triethylamine or an excess of the amine substrate, is often used to neutralize the HCl generated.

Mechanism 2: Direct Thermal Amidation

Conceptually, the most straightforward approach is the direct condensation of 2-(2-thienyl)acetic acid and tert-butylamine. However, simply mixing a carboxylic acid and an amine at room temperature results in an acid-base reaction, forming an ammonium (B1175870) carboxylate salt. libretexts.org To drive the reaction towards amide formation, significant energy input, typically in the form of high heat, is required to dehydrate this salt and eliminate a molecule of water. youtube.com

The proposed mechanism involves:

Salt Formation: Rapid and reversible proton transfer from 2-(2-thienyl)acetic acid to tert-butylamine to form tert-butylammonium (B1230491) 2-(2-thienyl)acetate.

Dehydration: At high temperatures, the carboxylate anion attacks the ammonium cation, leading to a tetrahedral intermediate which then eliminates water to yield the amide. This step is the rate-determining and requires overcoming a significant energy barrier.

Mechanism 3: Catalytic Direct Amidation

To circumvent the harsh conditions of thermal amidation, various catalysts have been developed to facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. catalyticamidation.infocatalyticamidation.info Boronic acid catalysts are a notable example of this "green chemistry" approach. catalyticamidation.info

While the precise mechanism can vary with the catalyst, a general pathway for boronic acid-catalyzed amidation has been elucidated through experimental and computational studies, including Density Functional Theory (DFT) calculations. catalyticamidation.info The mechanism is more intricate than the acyl chloride route:

Catalyst Activation: The carboxylic acid (2-(2-thienyl)acetic acid) interacts with the boronic acid catalyst. DFT calculations have suggested that pathways involving the concerted action of multiple boron atoms, through the formation of bridged B-X-B dimeric species, are energetically more favorable than previously proposed acyloxyboronate mechanisms. catalyticamidation.info

Amine Attack: This activated carboxylic acid species is then more susceptible to nucleophilic attack by tert-butylamine.

Product Formation and Catalyst Regeneration: The resulting intermediate collapses to form the amide and water, regenerating the catalyst for the next cycle. The key advantage is that the only stoichiometric byproduct is water, making it a highly atom-economic process. catalyticamidation.info

Identification of Key Intermediates and Transition States

The specific intermediates and transition states are dictated by the chosen synthetic pathway. Each mechanism features distinct, albeit sometimes transient, chemical species that are crucial to the reaction's progression.

Acyl Chloride Pathway Intermediates

This well-established route proceeds through clearly definable intermediates.

Key Intermediates: The most significant intermediate is 2-(2-thienyl)acetyl chloride . This acyl halide is a stable, isolable compound that serves as the activated form of the carboxylic acid. Upon reaction with tert-butylamine, a tetrahedral intermediate is formed. This species has a tetrahedral carbon atom bonded to the thiophene-methylene group, the oxygen anion, the chloride, and the newly added tert-butylamine group.

Transition States: The reaction profile involves multiple transition states. The first major transition state is for the formation of the acyl chloride from the carboxylic acid and thionyl chloride. The second key transition state occurs during the nucleophilic attack of the amine on the acyl chloride, leading to the tetrahedral intermediate. A third transition state corresponds to the collapse of this intermediate, involving the cleavage of the carbon-chlorine bond.

Direct Amidation (Thermal and Catalytic) Intermediates

The intermediates in direct amidation routes are often part of a catalytic cycle or a high-temperature equilibrium.

Key Intermediates:

In thermal amidation , the initial intermediate is the tert-butylammonium 2-(2-thienyl)acetate salt . This is followed by the formation of a high-energy tetrahedral intermediate just before the expulsion of water.

In boronic acid-catalyzed amidation , the intermediates are more complex. They include various adducts of the catalyst and the carboxylic acid, such as acyloxyboronates or boroxine-like structures . DFT calculations have been instrumental in identifying bridged B-X-B dimeric structures as likely key intermediates in activating the carboxylic acid. catalyticamidation.info Following activation, a tetrahedral intermediate , resulting from the amine's attack on the activated acid, is also a crucial species in the catalytic cycle.

Transition States: For catalytic reactions, transition states are associated with each step of the cycle: formation of the catalyst-acid adduct, nucleophilic attack by the amine, and the collapse of the tetrahedral intermediate to release the product and regenerate the catalyst. Computational studies have shown that the transition states for pathways involving dimeric boron species are significantly lower in energy, explaining why these reactions can proceed at or near ambient temperature. catalyticamidation.info

The table below summarizes the key reactive species for the different synthetic routes.

Synthetic Route Starting Materials Activating Agent/Catalyst Key Intermediates Byproducts
Acyl Chloride Pathway 2-(2-thienyl)acetic acid, tert-butylamineThionyl chloride (SOCl₂)2-(2-thienyl)acetyl chloride, Tetrahedral intermediateSO₂, HCl
Thermal Amidation 2-(2-thienyl)acetic acid, tert-butylamineHeattert-Butylammonium 2-(2-thienyl)acetate saltWater (H₂O)
Catalytic Amidation 2-(2-thienyl)acetic acid, tert-butylamineBoronic AcidCatalyst-acid adducts (e.g., B-X-B dimers), Tetrahedral intermediateWater (H₂O)

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of N-(tert-butyl)-2-(2-thienyl)acetamide and Analogues

X-ray crystallography provides definitive evidence of the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. Although a crystal structure for this compound has not been reported, analysis of analogous structures, such as N-(2,6-dimethylphenyl)-2-(2-thienyl)acetamide, provides valuable insights into the likely solid-state conformation and packing motifs. nih.gov

In the crystalline state, molecules of this compound are expected to be organized in a manner that maximizes stabilizing intermolecular forces. Key interactions would likely include:

N-H···O Hydrogen Bonding: The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules would form chains or dimeric motifs through intermolecular N-H···O hydrogen bonds. In the case of N-(2,6-dimethylphenyl)-2-(2-thienyl)acetamide, molecules self-associate into chains along the crystallographic a-axis via such interactions. nih.gov A similar arrangement is anticipated for the title compound.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, where activated C-H groups (e.g., from the thienyl ring or the tert-butyl group) interact with the carbonyl oxygen, would likely provide additional stabilization to the crystal lattice. These interactions often reinforce the primary hydrogen-bonding network. nih.gov

C-H···π Interactions: The electron-rich thiophene (B33073) ring can act as a π-acceptor for hydrogen atoms from neighboring molecules, particularly from the tert-butyl group. These C-H···π interactions are crucial in directing the packing of aromatic and aliphatic moieties.

Table 1: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondN-H (amide)O=C (amide)2.8 - 3.2Primary structural motif
Weak Hydrogen BondC-H (thienyl)O=C (amide)3.0 - 3.5Lattice stabilization
Weak Hydrogen BondC-H (tert-butyl)O=C (amide)3.2 - 3.6Reinforcement of packing
C-H···π InteractionC-H (tert-butyl)Thiophene ring (π-system)3.4 - 3.8Directional packing influence

The internal geometry of this compound would reveal details about its electronic structure and steric strains. Based on data from analogous compounds and theoretical calculations, the following features are anticipated:

Amide Group Planarity: The central amide moiety (O=C-N-H) is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.

Bond Lengths and Angles: Standard bond lengths and angles for the acetamide (B32628) and thiophene fragments are expected. For instance, the C=O bond length would be around 1.23 Å, and the C-N bond would be approximately 1.33 Å, indicative of partial double bond character.

Dihedral Angles and Molecular Twist: Significant twisting is expected around the single bonds connecting the planar amide group to the thiophene ring and the methylene (B1212753) bridge. For N-(2,6-dimethylphenyl)-2-(2-thienyl)acetamide, the molecule is highly twisted, with a dihedral angle of 77.01° between the thienyl and benzene rings. nih.gov A similar non-planar conformation is predicted for this compound to minimize steric hindrance between the bulky tert-butyl group and the thiophene ring.

Table 2: Predicted Intramolecular Geometric Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O~1.23 Å
Bond LengthC-N (amide)~1.33 Å
Bond LengthN-C (tert-butyl)~1.48 Å
Bond AngleO=C-N~122°
Dihedral AngleThienyl-C-C=OHighly twisted

Conformational Preferences and Dynamics

The biological and chemical activity of a molecule is often governed by its conformational flexibility in different environments.

Advanced NMR techniques would be instrumental in characterizing the conformational landscape of this compound in solution.

Rotational Isomers: The presence of the amide bond suggests the possibility of cis and trans isomers due to the restricted rotation around the C-N bond. For secondary amides, the trans conformation is generally favored. 1D and 2D NMR experiments, such as NOESY and ROESY, could confirm the dominant isomer and potentially identify minor populations.

Conformational Averaging: The observed NMR chemical shifts and coupling constants would represent a population-weighted average of all accessible conformations. Variable-temperature NMR studies could be employed to study the dynamics of conformational exchange.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular structures and conformational energies.

Gas-Phase Conformations: A potential energy surface scan, by systematically rotating the key dihedral angles (e.g., around the C-C and C-N bonds), would identify the low-energy conformers in the gas phase. These calculations would likely confirm a twisted global minimum energy structure to alleviate steric clash.

Solid-State Predictions: Crystal structure prediction methods can be used to generate plausible crystal packing arrangements. These methods combine the calculated gas-phase conformational landscape with an assessment of intermolecular interaction energies to predict the most stable crystalline forms. Such predictions can provide valuable hypotheses for guiding experimental crystallization efforts.

Table 3: Computationally Predicted Relative Energies of this compound Conformers

ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)Predicted Population (%)
Global Minimum (Twisted)τ1 ≈ ±60, τ2 ≈ 1800.00> 95
Local Minimum 1τ1 ≈ 180, τ2 ≈ 1802.5< 5
Local Minimum 2 (cis-amide)τ1 ≈ ±60, τ2 ≈ 0> 5.0< 1

Computational Chemistry and Theoretical Characterization

Electronic Structure Theory and Density Functional Theory (DFT) Calculations

DFT has emerged as a leading method for the quantum mechanical modeling of molecules, balancing computational cost with accuracy. It is particularly effective for studying the electronic structure of medium-sized organic molecules like N-(tert-butyl)-2-(2-thienyl)acetamide.

The first step in a computational analysis is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are adjusted to find the minimum energy conformation. researchgate.net For similar acetamide (B32628) derivatives, computational studies have successfully predicted their optimized geometries, which often correspond to a minimum on the potential energy surface. researchgate.net

The structure of a related compound, N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, has been shown to be highly twisted, with a significant dihedral angle between the thienyl and phenyl rings. nih.gov A similar twisted conformation can be anticipated for this compound due to the steric hindrance imposed by the bulky tert-butyl group. The central amide linkage is expected to be relatively planar. nih.gov The energetic profile, mapping changes in energy with respect to rotations around key bonds, can reveal the barriers to conformational changes and identify the most stable isomers.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative, based on related structures)

ParameterPredicted Value Range
C=O Bond Length1.22 - 1.25 Å
C-N (amide) Bond Length1.35 - 1.38 Å
Thiophene (B33073) C-S Bond Length1.71 - 1.75 Å
Dihedral Angle (Thiophene-C-C-N)Highly variable, expected to be non-planar

Note: These values are illustrative and based on computational studies of analogous thiophene and acetamide derivatives. semanticscholar.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which acts as the principal electron donor. The LUMO, conversely, is likely distributed over the acetamide group, particularly the carbonyl (C=O) moiety, which serves as the electron acceptor. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Computational studies on similar thiophene sulfonamide derivatives have reported HOMO-LUMO energy gaps in the range of 3.44 to 4.65 eV. semanticscholar.org For flavonoid acetamide derivatives, these gaps are also found to be significant, influencing their electronic behavior. nih.gov A similar range can be anticipated for this compound.

Table 2: Predicted Frontier Molecular Orbital Energies and Gap for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-5.0 to -6.0
LUMO-0.5 to -1.5
HOMO-LUMO Gap (ΔE) 4.0 to 5.0

Note: These values are illustrative and based on DFT calculations of analogous compounds. semanticscholar.orgacs.org

The distribution of electron density within a molecule provides insights into its polarity and reactive sites. Molecular Electrostatic Potential (MEP) maps are a common way to visualize this distribution. In an MEP map of this compound, the region around the carbonyl oxygen atom would exhibit a high negative potential (red color), indicating its nucleophilic character and propensity to accept hydrogen bonds. Conversely, the amide hydrogen (N-H) would show a positive potential (blue color), highlighting its electrophilic nature.

Mulliken atomic charge analysis can quantify the partial charges on each atom, further detailing the electronic landscape. acs.org The oxygen atom of the carbonyl group and the nitrogen atom of the amide are expected to carry significant negative charges, while the carbonyl carbon and the amide hydrogen will be positively charged. This charge distribution is fundamental to understanding the molecule's intermolecular interactions.

Spectroscopic Property Prediction (Beyond Basic Identification)

Computational methods are not only for structural and electronic analysis but also for predicting various types of spectra, which can then be compared with experimental data for validation.

TD-DFT is a powerful tool for calculating the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.comrsc.org By simulating the excitation of electrons from occupied to unoccupied orbitals, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths. nih.gov

For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* types. The π → π* transitions would involve the promotion of electrons from the π orbitals of the thiophene ring and the amide group to their corresponding antibonding π* orbitals. The n → π* transition, typically weaker, would involve the excitation of a non-bonding electron from the carbonyl oxygen to a π* orbital. Computational studies on similar aromatic and heterocyclic compounds have shown good correlation between TD-DFT predicted spectra and experimental results. mdpi.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Illustrative)

Transition TypePredicted λmax (nm)
π → π250 - 280
n → π> 300

Note: These values are illustrative and based on TD-DFT calculations of compounds with similar chromophores. nih.gov

Theoretical calculations of vibrational frequencies (infrared and Raman) are invaluable for assigning the various peaks observed in experimental spectra. By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one. researchgate.net

For this compound, key vibrational modes would include the N-H stretch, the C=O stretch (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), and various vibrations associated with the thiophene and tert-butyl groups. DFT calculations can help to precisely assign these bands, which can sometimes be ambiguous in complex molecules. For instance, the C=O stretching frequency is sensitive to its chemical environment and hydrogen bonding. Theoretical modeling can disentangle these effects.

Table 4: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in Acetamide Derivatives (cm⁻¹)

Functional GroupVibrational ModePredicted Range (Theoretical)Experimental Range
N-HStretching3300 - 35003200 - 3400
C=O (Amide I)Stretching1650 - 17001630 - 1680
N-HBending (Amide II)1510 - 15701510 - 1550
C-H (Thiophene)Stretching3050 - 31503050 - 3120

Note: These are general ranges for acetamide and thiophene derivatives and provide a basis for comparison. researchgate.netresearchgate.net

Molecular Interactions and Binding Studies

Computational methods are essential for understanding how this compound interacts with itself and with biological macromolecules on a molecular level. These theoretical studies provide a framework for predicting the compound's behavior and guiding further experimental research.

Non-Covalent Interactions (e.g., hydrogen bonding, van der Waals forces, π-stacking)

Non-covalent interactions are the primary forces governing the three-dimensional structure and intermolecular recognition of this compound. These interactions, while weaker than covalent bonds, collectively dictate the compound's physical properties and its ability to form stable complexes.

Hydrogen Bonding: The structure of this compound contains key functional groups capable of forming hydrogen bonds. The amide group possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the carbonyl oxygen). In the crystal structure of similar acetamide compounds, intermolecular N—H⋯O hydrogen bonds are a common and stabilizing feature, often leading to the formation of dimers. researchgate.net For instance, in a closely related analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the crystal packing is stabilized by both N–H···N and C–H···N hydrogen bonds. nih.gov This indicates that the thiophene ring's nitrogen (in analogs) or sulfur atom, along with the amide group, can be active participants in hydrogen bonding networks. The thioamide functionality in related molecules is also recognized for its potential to engage in hydrogen bonding. evitachem.com

Table 1: Hirshfeld Surface Interaction Contributions for the Analog N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide This table is based on data from a closely related analog and illustrates the expected distribution of non-covalent contacts.

Intermolecular ContactContribution (%)
H···H21%
C···H20%
S···H19%
N···H14%
O···H12%
Data sourced from a study on a structural analog, providing insight into the types of interactions that stabilize the crystal structure. nih.gov

π-Stacking: The thiophene ring in this compound is an aromatic system capable of engaging in π-stacking interactions. mdpi.com This type of non-covalent interaction is crucial for the stabilization of structures where aromatic rings are in close proximity. rsc.org While the dihedral angle in some analogs can prevent strong intramolecular stacking, intermolecular π-π stacking is a significant factor in the formation of their crystal lattices. nih.govresearchgate.net These interactions can occur in either a face-to-face or edge-to-face orientation.

Computational Assessment of Molecular Recognition Principles (e.g., docking studies for ligand-protein interactions)

Computational docking is a powerful technique used to predict how a ligand, such as this compound, might bind to the active site of a protein. utalca.cl These simulations provide valuable information on binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-protein complex. mdpi.comresearchgate.net

Although specific docking studies for this compound were not detailed in the reviewed literature, studies on analogous heterocyclic acetamide compounds provide a clear blueprint for how such assessments are conducted. In these studies, computational models predict that ligands form key interactions with amino acid residues in a protein's binding pocket. mdpi.com

For this compound, a docking simulation would likely identify several key interactions:

Hydrogen Bonds: The amide N-H group would be predicted to act as a hydrogen bond donor to acceptor residues like serine, while the carbonyl oxygen would act as an acceptor. mdpi.com

Hydrophobic Interactions: The tert-butyl group is a prominent hydrophobic moiety. nih.gov It would be expected to fit into hydrophobic pockets of a receptor, interacting favorably with nonpolar amino acid residues.

Arene-Cation Interactions: The electron-rich thiophene ring could form favorable arene-cation interactions with positively charged residues such as arginine or lysine. mdpi.com

Molecular dynamics (MD) simulations can further refine these static docking poses, providing insight into the dynamic nature of the protein-ligand complex and the stability of the identified interactions over time. conicet.gov.arnih.gov The binding free energy can be calculated from these simulations to provide a quantitative estimate of binding affinity. utalca.clresearchgate.net

Table 2: Summary of Potential Non-Covalent Interactions in Binding

Interaction TypeMolecular Moiety InvolvedPotential Interacting Partner (in a Protein)
Hydrogen Bond (Donor)Amide N-HAspartate, Glutamate, Serine (side-chain O)
Hydrogen Bond (Acceptor)Amide C=OArginine, Lysine, Serine (side-chain H)
Hydrophobictert-Butyl Group, Thiophene RingLeucine, Isoleucine, Valine, Phenylalanine
π-Stacking / AreneThiophene RingPhenylalanine, Tyrosine, Tryptophan, Arginine (cation-π)

Advanced Spectroscopic Investigations for Structure Property Relationships

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool to map the precise connectivity and spatial arrangement of atoms within the N-(tert-butyl)-2-(2-thienyl)acetamide molecule.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are critical for determining the through-space proximity of protons, which is essential for elucidating the preferred conformation of the molecule. illinois.educolumbia.edu These methods detect dipolar couplings between protons that are close in space, typically within 5 Å, irrespective of through-bond connectivity. columbia.edursc.org

In this compound, key spatial relationships can be investigated. For instance, NOESY/ROESY experiments would be expected to show correlations between the protons of the tert-butyl group and the methylene (B1212753) (-CH2-) protons of the acetamide (B32628) group. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative insights into their spatial separation. huji.ac.il Furthermore, correlations between the methylene protons and the protons on the thiophene (B33073) ring can help define the orientation of the acetamide side chain relative to the heterocyclic ring. Given the partial double bond character of the amide C-N bond, rotation is restricted, leading to distinct spatial arrangements. NOESY/ROESY spectra can differentiate between possible rotamers by identifying unique through-space correlations for each conformation. scielo.br For a molecule of this size, ROESY can be particularly advantageous as the NOE enhancement may be close to zero, whereas the ROE is always positive and observable. columbia.edu

Table 1: Expected NOESY/ROESY Correlations for Conformational Analysis

Interacting Protons Expected Correlation Structural Information
tert-Butyl (C(CH₃)₃) ↔ Methylene (-CH₂-) Strong Proximity confirms the folding of the tert-butyl group towards the acetamide backbone.
Methylene (-CH₂-) ↔ Thiophene H-3 Present/Absent Indicates the relative orientation (syn/anti) of the side chain with respect to the thiophene ring.
Amide (N-H) ↔ Methylene (-CH₂-) Medium Defines the local conformation around the amide bond.

The amide bond in this compound possesses a significant barrier to rotation due to p-orbital overlap between the nitrogen lone pair and the carbonyl π-system. scielo.brresearchgate.net This restricted rotation can lead to the existence of distinct conformers (rotamers) that interconvert on the NMR timescale. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational exchange processes and to quantify the energy barriers associated with them. researchgate.net

At low temperatures, the rate of rotation around the C-N amide bond is slow, and separate signals for each rotamer may be observed in the ¹H or ¹³C NMR spectra. As the temperature is increased, the rate of exchange increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes of the exchanging signals at different temperatures, the rate constants for the rotational process can be determined. From these rate constants, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. For similar secondary amides, these barriers are typically in the range of 15-23 kcal/mol. researchgate.net The steric bulk of the tert-butyl group is expected to significantly influence this barrier.

Table 2: Hypothetical Variable-Temperature NMR Data for Amide Rotation

Temperature (K) Observed Linewidth of Methylene Protons (Hz) Exchange Rate (k, s⁻¹) ΔG‡ (kcal/mol)
250 5.0 (Separate peaks) < 1 -
298 25.0 (Broadened) ~50 16.5
320 55.0 (Coalescence) ~122 16.5

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These techniques are complementary and provide a characteristic "fingerprint" that is highly specific to the molecular structure and the chemical environment of its functional groups. researchgate.net

The IR and Raman spectra of this compound would be dominated by characteristic bands corresponding to its constituent functional groups. The amide group gives rise to several distinct vibrations: the C=O stretching vibration (Amide I band) is typically a very strong band in the IR spectrum, expected around 1640-1680 cm⁻¹. The N-H bending vibration coupled with C-N stretching (Amide II band) appears as a strong band in the 1520-1570 cm⁻¹ region in secondary amides. The N-H stretching vibration itself is observed as a sharp to broad band in the 3200-3400 cm⁻¹ region. mdpi.com

The thiophene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C-S stretching vibrations in the 1300-1500 cm⁻¹ region. The tert-butyl group would show characteristic C-H stretching modes just below 3000 cm⁻¹ and prominent bending vibrations around 1365-1395 cm⁻¹. researchgate.net Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. s-a-s.org

Table 3: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Amide N-H Stretch 3300 - 3350 Medium
Thiophene C-H Stretch ~3100 Strong
Acetamide/tert-Butyl C-H Stretch (sp³) 2870 - 2960 Strong
Amide C=O Stretch (Amide I) 1650 - 1670 Medium
Amide N-H Bend (Amide II) 1530 - 1560 Weak
Thiophene C=C Ring Stretch 1400 - 1450 Strong

The precise frequencies of vibrational modes, particularly those involving polar bonds like the amide group, are sensitive to the molecular environment. In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules can lead to a significant lowering of the C=O stretching frequency and a broadening of the N-H stretching band compared to the gas phase or dilute solutions in non-polar solvents.

In solution, the choice of solvent can influence the vibrational frequencies. Protic solvents capable of hydrogen bonding (e.g., alcohols) will interact with the amide carbonyl oxygen and the N-H proton, leading to shifts in the Amide I and N-H stretching bands. For example, a shift of the C=O stretching frequency to a lower wavenumber is expected when changing from a non-polar solvent like hexane to a polar, hydrogen-bonding solvent like methanol, due to the weakening of the C=O bond upon hydrogen bond formation. These solvatochromic shifts provide valuable information about solute-solvent interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. rsc.org The absorption of photons promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. nist.gov

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its chromophores: the thiophene ring and the amide group. nih.gov

Table 4: Expected Electronic Transitions and Absorption Maxima

Chromophore Transition Type Expected λₘₐₓ (nm) Expected Molar Absorptivity (ε, M⁻¹cm⁻¹)
Thiophene Ring π → π* ~235 - 250 High (> 5,000)
Amide Group n → π* ~210 - 230 Low (< 1,000)

Analysis of Chromophores and Auxochromes

A thorough review of scientific databases and scholarly articles reveals no specific studies detailing the chromophoric and auxochromic characteristics of this compound. In principle, the thiophene ring acts as the primary chromophore, the part of the molecule responsible for absorbing ultraviolet or visible light. The amide group and the tert-butyl group would be considered auxochromes, which can modify the light-absorbing properties of the chromophore.

Theoretical analysis suggests that the electronic transitions would likely be of π → π* and n → π* character, associated with the aromatic thiophene ring and the non-bonding electrons of the amide group, respectively. However, without experimental data from techniques such as UV-Vis spectroscopy, the exact absorption maxima (λmax) and the molar absorptivity (ε) for this compound remain undetermined in the public record.

Solvatochromic Effects and Polarity Studies

Similarly, there is no available research dedicated to the solvatochromic effects on this compound. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Such studies are critical for understanding how a molecule interacts with its environment and can provide information about the difference in polarity between the ground and excited states.

While studies on other thienyl derivatives often show significant solvatochromic shifts, indicating changes in their electronic distribution upon excitation, no such data has been published for this compound. Consequently, there are no empirical data tables that could illustrate the absorption or emission maxima of this compound in a range of solvents with varying polarities. Research on related compounds suggests that increasing solvent polarity could lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition and the change in dipole moment upon excitation. Without experimental verification, any discussion remains speculative.

Chemical Reactivity and Mechanistic Organic Transformations

Nucleophilic Attack and Substitution Pathways

Nucleophilic reactions can target two main sites in N-(tert-butyl)-2-(2-thienyl)acetamide: the electrophilic carbon of the amide carbonyl group and the carbon atoms of the thiophene (B33073) ring.

The acetamide (B32628) group contains a carbonyl carbon that is electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to attack by nucleophiles. The most common reaction pathway at this center is amide hydrolysis, which involves the cleavage of the carbon-nitrogen bond.

Amide hydrolysis can be promoted under acidic or basic conditions. In a base-promoted mechanism, a nucleophile such as a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com Subsequent collapse of this intermediate, followed by protonation of the resulting amine anion, leads to the formation of 2-(2-thienyl)acetic acid and tert-butylamine (B42293). youtube.com The resonance stabilization of the amide bond makes it relatively resistant to hydrolysis, often requiring heat or catalytic conditions to proceed at a significant rate. rsc.org

Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have been shown to be effective in the hydrolysis of simple amides to their corresponding carboxylic acids, a principle that can be extended to more complex amides like the title compound. rsc.org

The reverse reaction, amidation, is the basis for the synthesis of this compound. This typically involves the reaction of tert-butylamine with an activated form of 2-(2-thienyl)acetic acid, such as 2-(2-thienyl)acetyl chloride. nih.govnih.gov In this nucleophilic acyl substitution, the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the stable amide bond.

Reaction Type Reagents/Conditions Products General Mechanistic Notes
Base-Promoted HydrolysisNaOH (aq), Heat2-(2-thienyl)acetic acid, tert-butylamineNucleophilic attack of OH⁻ on the carbonyl carbon, formation of a tetrahedral intermediate, and cleavage of the C-N bond. youtube.com
Acid-Catalyzed HydrolysisH₃O⁺, Heat2-(2-thienyl)acetic acid, tert-butylammonium (B1230491) ionProtonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.
Amidation (Synthesis)2-(2-thienyl)acetyl chloride, tert-butylamine, BaseThis compoundNucleophilic attack of the amine on the acyl chloride carbonyl, followed by elimination of HCl. nih.gov

The thiophene ring is an electron-rich aromatic system. As such, it is generally resistant to nucleophilic aromatic substitution (SNAr). This type of reaction typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards attack by a nucleophile, which the N-(tert-butyl)acetamidomethyl substituent is not. Therefore, direct nucleophilic attack on the thiophene ring of this compound is not a favored pathway under standard conditions.

Electrophilic Aromatic Substitution on the Thiophene Moiety

In contrast to its inertness toward nucleophiles, the electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution (EAS). The substituent at the C2 position, a -(CH₂CONH-t-Bu) group, directs the position of incoming electrophiles. This substituent is considered an activating, ortho-, para-directing group. In the context of the thiophene ring, this corresponds to substitution at the C3 and C5 positions.

The general mechanism involves the attack of the thiophene π-electron system on an electrophile (E⁺) to form a resonance-stabilized cationic intermediate, known as a sigma complex or benzenonium ion analog. msu.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. msu.edu

Position C5: This position is electronically favored for electrophilic attack in 2-substituted thiophenes due to the ability of the sulfur atom to stabilize the adjacent positive charge in the reaction intermediate through resonance. It is also sterically more accessible than the C3 position.

Position C3: While also activated, this position is generally less reactive than C5. The bulky tert-butyl group on the amide nitrogen further contributes steric hindrance, making attack at the adjacent C3 position less likely.

Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation on this compound are expected to yield the C5-substituted isomer as the major product. msu.eduyoutube.com

EAS Reaction Typical Reagents Electrophile (E⁺) Predicted Major Product
NitrationHNO₃ / H₂SO₄NO₂⁺5-Nitro-N-(tert-butyl)-2-(2-thienyl)acetamide
BrominationBr₂ / FeBr₃Br⁺5-Bromo-N-(tert-butyl)-2-(2-thienyl)acetamide
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺5-Acyl-N-(tert-butyl)-2-(2-thienyl)acetamide

Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions are valuable for creating complex molecular architectures, often with significant biological activity. nih.gov

For instance, derivatives of 2-(thienyl)acetamide can undergo intramolecular condensation to form thieno[2,3-b]pyridinone structures. nih.gov A common strategy involves the phenylacetylation of an aminothiophene followed by a base- or acid-catalyzed cyclization. nih.gov In a related transformation known as the Camps cyclization, a substituted acetamide can cyclize upon treatment with a base. researchgate.net For a derivative of the title compound, this could involve the amide nitrogen attacking a suitably placed electrophilic center on the thiophene ring (e.g., a carbonyl group introduced via Friedel-Crafts acylation), leading to a fused ring system.

Another pathway involves the cyclization of N-(2-alkoxycarbonylthieno[2,3-b]pyridin-3-yl)cyanoacetamides, which upon treatment with alkali, yield dipyridothiophenes. researchgate.net Such strategies highlight the versatility of the thienylacetamide scaffold in constructing polycyclic heteroaromatic compounds. nih.gov

Redox Chemistry and Stability Studies

The redox chemistry of this compound is not extensively documented, but can be inferred from its constituent functional groups.

Oxidation: The thiophene ring is susceptible to oxidation, though this can be a complex process leading to a variety of products, including sulfoxides, sulfones, or even ring-opening products, depending on the oxidant and reaction conditions. The amide functionality is generally stable towards oxidation.

Reduction: The amide carbonyl is resistant to reduction but can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the acetamide into N-tert-butyl-2-(thiophen-2-yl)ethan-1-amine. The thiophene ring is generally stable to these conditions but can be hydrogenated under high pressure with specific catalysts.

The compound exhibits good chemical stability, largely due to the resonance-stabilized amide bond and the aromaticity of the thiophene ring. The acetamidomethyl (Acm) group is known to be a stable protecting group for thiols in peptide synthesis, withstanding conditions like those used in solid-phase peptide synthesis, which speaks to the general robustness of the acetamide linkage. researchgate.net

Derivative Synthesis and Structure Activity/property Relationship Sar/spr Studies

Systematic Modification of the tert-Butyl Group and its Impact on Molecular Behavior

The N-tert-butyl group is a defining feature of the molecule, imparting significant steric bulk which influences its conformational preferences and intermolecular interactions. While direct systematic replacement of the tert-butyl group on N-(tert-butyl)-2-(2-thienyl)acetamide is not extensively documented in dedicated studies, the broader chemical literature on related N-substituted amides provides insights into the potential consequences of such modifications.

In analogous series of compounds, the nature of the N-alkyl or N-aryl substituent is a critical determinant of biological activity and physical properties. For instance, in studies on thiophene (B33073) carboxamide analogs, variations in the N-alkyl chain length have been shown to significantly affect their growth-inhibitory activity against cancer cell lines. nih.gov Shortening the alkyl chain can lead to a marked decrease in potency, suggesting that the size and lipophilicity of the substituent are essential for effective interaction with biological targets. nih.gov

In the synthesis of other complex bioactive molecules, the tert-butyl group is often incorporated via reagents like tert-butylisocyanide in multicomponent reactions, such as the Ugi reaction. nih.gov This highlights its role as a key building block. The synthesis of various tert-butyl esters and amides has been explored to create prodrugs, where the tert-butyl group is used to modify pharmacokinetic properties. nih.govnih.gov For example, the synthesis of tert-butyl carbamate (B1207046) derivatives has been performed to generate compounds with anti-inflammatory activity. nih.govresearchgate.net

The impact of replacing the tert-butyl group with other alkyl or aryl moieties can be inferred from SAR studies on different classes of acetamides. In a series of N-(substituted phenyl)acetamide derivatives, the nature and position of substituents on the phenyl ring were found to be crucial for activity. nih.gov This suggests that replacing the tert-butyl group with various substituted aryl rings would likely have a profound impact on the molecule's electronic and steric profile, thereby altering its behavior.

Table 1: Inferred Impact of N-Substituent Modification on Acetamide (B32628) Derivatives

Original Substituent Proposed Modification Anticipated Impact on Molecular Behavior Reference
tert-Butyl Smaller alkyl chains (e.g., methyl, ethyl) Decreased steric hindrance, potentially increased water solubility, possible reduction in specific binding interactions. nih.gov
tert-Butyl Larger or branched alkyl chains Increased lipophilicity and steric bulk, potentially enhancing binding to hydrophobic pockets. nih.gov
tert-Butyl Aryl or substituted aryl groups Introduction of electronic effects (pi-stacking, hydrogen bonding), significant change in overall shape and polarity. nih.gov
tert-Butyl Cyclic alkyl groups (e.g., cyclohexyl) Restricted conformational flexibility compared to linear chains, introduction of a different steric profile. mdpi.com

Functionalization and Derivatization of the Thiophene Ring

The thiophene ring is a versatile heterocycle that can be functionalized at various positions, leading to derivatives with altered electronic properties, solubility, and interaction capabilities. nih.govnih.gov Thiophene and its derivatives are known to be key components in a wide range of biologically active compounds. nih.govnih.gov

A common strategy involves the introduction of substituents at the C3, C4, or C5 positions of the 2-thienyl ring. For example, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by the N-acylation of 2-aminothiophene-3-carbonitrile (B183302). acs.orgnih.gov The introduction of a cyano group at the C3 position significantly modifies the electronic landscape of the thiophene ring. acs.orgnih.gov

Studies on other thiophene-2-carboxamide derivatives have shown that decorating the thiophene ring with substituents like chloro, methoxy (B1213986), methyl, amino, or hydroxyl groups can modulate antioxidant and antibacterial properties. nih.gov For instance, derivatives with a methoxy group substitution on an associated aryl ring showed enhanced inhibition against certain bacteria compared to those with methyl or chloro substitutions. nih.gov The presence of groups like carboxylic acids, esters, and amides on the thiophene ring is frequently highlighted as important for biological activity. nih.gov

The synthesis of such derivatives often involves multi-component reactions or cyclization of functionalized precursors. nih.govnih.gov The Gewald three-component reaction, for instance, provides a direct route to 2-aminothiophene derivatives which can then be further modified. nih.gov

Table 2: Examples of Thiophene Ring Functionalization in Thienylacetamide and Related Scaffolds

Position of Functionalization Functional Group Synthetic Method Observed/Potential Impact Reference(s)
C3-position Cyano (-CN) N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. Alters electronic properties; derivative shows moderate antioxidant and significant antimicrobial activity. acs.orgnih.gov
C3-position Hydroxy (-OH), Methyl (-CH3), Amino (-NH2) Condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds. Modulates antioxidant and antibacterial activity; amino derivatives showed the highest antioxidant potential. nih.gov
C4-position Methyl (-CH3), Butyl (-C4H9) Gewald reaction followed by acylation or reaction of a cyanocuprate with a carboxylic acid. Explores steric effects at the 4-position, influencing enzyme inhibitory potency. nih.gov
C5-position Phenyl (-C6H5) Gewald reaction. Often included in designs for anti-inflammatory agents. nih.gov

Variation of the Acetamide Linker and its Influence on Conformational Space and Reactivity

The acetamide linker (-NH-C(=O)-CH2-) is a crucial component that dictates the spatial orientation of the tert-butyl and thienyl moieties. Its conformational flexibility allows the molecule to adopt various shapes, which is critical for its interaction with other molecules. The stability of different conformers is influenced by intramolecular interactions. nih.gov

In related N-aromatic acetamides bearing a thiophene ring, NMR spectral data have indicated that the conformational preferences in solution are dependent on the π-electron densities of the N-aromatic groups and the spatial relationship between the carbonyl oxygen and these groups. nih.gov Specifically, in N-(2-thienyl)acetamides, a stabilizing 1,5-type intramolecular interaction between the thiophene sulfur and the amide carbonyl oxygen (S···O=C) has been observed, which favors the Z-conformer. nih.gov This interaction is estimated to have a stabilization energy of approximately 0.74 to 0.93 kcal/mol. nih.gov

Modifying the acetamide linker, for instance, by inserting or deleting methylene (B1212753) units, introducing unsaturation, or replacing it with a more rigid structure, would directly impact the molecule's conformational space. Such changes would alter the distance and relative orientation between the terminal groups, thereby influencing its chemical reactivity and binding capabilities. While specific studies on varying the acetamide linker of this compound are scarce, research on other acetamide-containing molecules demonstrates the importance of this linker. The acetamide functional group is often amenable to prodrug design, and its interactions, such as forming hydrogen bonds with amino acid residues in biological targets, are critical for activity. archivepp.comarchivepp.com

Conformational analysis of N,N-diethyl-2-(phenylthio)acetamides using IR analysis and theoretical calculations has shown the existence of stable gauche and cis conformers, with the gauche form being significantly more stable. researchgate.net This highlights how substitutions on the ring attached to the linker's sulfur atom (phenylthio vs. thienyl) and on the amide nitrogen can influence conformational equilibrium.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior and Interactions

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or property-based descriptors of a series of compounds with their chemical properties or reactivity. researchgate.netnih.gov This approach allows for the prediction of the behavior of new, unsynthesized molecules.

A QSPR study was conducted on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives to understand the factors influencing their partition coefficient (log P), a key property related to membrane permeability. asianpubs.orgresearchgate.net The study used stepwise linear regression analysis to build a model relating molecular descriptors to the partition coefficient. asianpubs.org

The resulting statistically significant model was: -log P = 0.689 (± 0.111) RsHa - 0.533 (± 0.231) Rsƒ - 2.3983 asianpubs.org

n = 21

r = 0.801

= 0.641

= 0.511

In this model, RsHa represents a descriptor for hydrogen acceptor groups on the N-aryl ring, and Rsƒ relates to the field effects of the substituents. asianpubs.org The positive coefficient for RsHa indicates that hydrogen acceptor groups on the phenyl ring have a favorable effect on the modeled property. asianpubs.org Conversely, the negative coefficient for Rsƒ suggests that the field effects of substituents have a detrimental effect on the partition coefficient of the molecules in this series. asianpubs.org Such QSPR models are valuable tools for guiding the design of new derivatives with desired physicochemical properties. asianpubs.orgnih.gov

Advanced Applications in Chemical Sciences Non Biological/non Medical Focus

Chelation Chemistry and Metal Ion Complexation

The structure of N-(tert-butyl)-2-(2-thienyl)acetamide, featuring a thiophene (B33073) ring and an amide group, suggests its potential as a chelating agent. The sulfur atom in the thiophene ring and the oxygen and nitrogen atoms of the amide group can act as donor atoms, forming coordination complexes with various metal ions.

Ligand Design for Specific Metal Ions

The design of ligands for specific metal ions is a cornerstone of coordination chemistry. The thienyl and amide moieties in this compound offer multiple coordination sites. The sulfur atom of the thiophene ring is known to have an affinity for soft metal ions such as palladium(II), platinum(II), and gold(III). The amide oxygen, being a hard donor, could coordinate with harder metal ions like iron(III), chromium(III), and lanthanides. The nitrogen atom of the amide can also participate in coordination, particularly after deprotonation.

The steric hindrance provided by the tert-butyl group is a significant factor in ligand design. This bulky group can influence the coordination geometry around a metal center, potentially leading to the formation of complexes with specific stereochemistry. This could be exploited to create catalysts with high selectivity or materials with unique structural properties. While specific studies on the complexation of this compound are not extensively documented, research on analogous morpholino acetamide (B32628) ligands has shown that the amide nitrogen and another donor atom can coordinate to metal ions like erbium(III) and tantalum(V), forming stable complexes. rsc.orgresearchgate.net

Applications in Separation Science (e.g., solid phase extraction, preconcentration)

The potential of this compound as a chelating agent extends to applications in separation science. By immobilizing this compound onto a solid support, such as silica (B1680970) gel or a polymer resin, a sorbent for solid-phase extraction (SPE) could be developed. nih.govethernet.edu.et Such a sorbent could be used for the selective extraction and preconcentration of specific metal ions from complex matrices.

The selectivity of the extraction would be governed by the affinity of the thienyl and amide groups for different metal ions. For instance, a sorbent based on this compound could potentially be used to separate soft heavy metal ions from aqueous solutions. While direct experimental data for this compound in SPE is not available, the principle has been demonstrated with other chelating agents. For example, anion-exchange resins have been effectively used for the separation of metal ions in thiocyanate (B1210189) media. nih.gov The development of novel SPE sorbents is an active area of research, with a focus on creating materials with high selectivity and capacity for target analytes. nih.gov

Role in Catalysis

The catalytic applications of a molecule are often tied to its ability to act as a ligand for a metal catalyst or to function as an organocatalyst itself. The structural elements of this compound suggest potential in both areas.

As a Ligand in Transition Metal Catalysis

The thienyl and amide functionalities of this compound make it a candidate as a ligand in transition metal catalysis. The sulfur atom of the thiophene ring and the nitrogen and oxygen atoms of the amide group can coordinate to a metal center, influencing its electronic and steric environment. This, in turn, can affect the activity and selectivity of the catalyst. For instance, N-heterocyclic carbene (NHC) ligands with various tethers have been used to support palladium(II) ions in catalysis. mdpi.com

While there is a lack of specific studies employing this compound as a ligand, research on other acetamide derivatives has shown their utility. For example, bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium has been synthesized and studied, highlighting the ability of acetamide moieties to act as ligands for transition metals. chemrxiv.org The combination of the soft thienyl sulfur donor and the harder amide donors could lead to hemilabile ligand behavior, which can be beneficial in certain catalytic cycles.

As an Organocatalyst or Additive in Organic Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. While this compound itself is not a known organocatalyst, its amide group could potentially act as a hydrogen bond donor, a common motif in organocatalyst design. This could be relevant in reactions where stabilization of an anionic intermediate or transition state is required.

Furthermore, amides can be used as additives or directing groups in catalysis. For example, N-acyl-tert-butyl-carbamates have been shown to be effective in amide bond N-C cross-coupling reactions due to the electronic effects of the Boc group. acs.org While the thienyl group's influence in an organocatalytic context is less predictable without experimental data, it could play a role in tuning the electronic properties or providing additional interaction sites. The development of new organocatalytic strategies often involves the screening of novel molecular architectures. rsc.org

Advanced Materials Science Applications

Thiophene-containing molecules are of significant interest in materials science, particularly for the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring is an electron-rich heterocycle that can participate in π-conjugation, which is essential for charge transport in these materials.

While there is no specific research on the use of this compound in advanced materials, its structural components are relevant. A related compound, N-(3-acetyl-2-thienyl)acetamide, is noted for its potential in materials science, where it can serve as a building block for novel polymers with specific electronic properties. The introduction of the tert-butyl group in this compound could influence the solubility and morphology of resulting polymers, which are critical parameters for device performance. The amide linkage also provides a site for polymerization or for hydrogen bonding interactions that can influence the self-assembly and packing of the material in the solid state.

Organic Electronics and Optoelectronics

There is currently no available research data on the electronic or optical properties of This compound . Consequently, its potential for use in organic electronics and optoelectronics—such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs)—remains unexplored. The synthesis and characterization of this compound for such applications have not been reported in the peer-reviewed literature.

Non-Linear Optical (NLO) Chromophores

Similarly, there are no studies reporting on the non-linear optical (NLO) properties of This compound . The investigation of its molecular hyperpolarizability and other NLO characteristics, which are crucial for applications in technologies like frequency conversion or optical switching, has not been documented. Research into related thiophene derivatives has indicated that the thiophene moiety can contribute to NLO properties in larger, more complex molecules, but no specific data exists for the title compound.

Q & A

Q. What are the optimal synthetic routes for N-(tert-butyl)-2-(2-thienyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multicomponent reactions involving thiophene derivatives and tert-butylamine. For example:

  • Step 1: React 2-thiopheneacetic acid with tert-butylamine in the presence of coupling agents like EDC/HOBt to form the amide bond .
  • Step 2: Optimize solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to 50°C) to maximize yield. Evidence suggests yields of 49–70% under mild conditions .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H NMR: Expect signals at δ 1.29 ppm (tert-butyl, 9H, s), δ 6.12–7.55 ppm (thiophene protons, multiplet), and δ 3.83 ppm (acetamide methylene) .
  • LC-MS: A molecular ion peak at m/z ≈ 223.2 ([M+H]+) confirms the molecular weight .
  • IR Spectroscopy: Look for amide C=O stretches at ~1650 cm⁻¹ and thiophene C-S vibrations at ~700 cm⁻¹ .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry in reactions involving prochiral intermediates .
  • Diastereomer Separation: Employ chiral HPLC (e.g., Chiralpak AD-H column) or fractional crystallization, as demonstrated for structurally related N-(tert-butyl)acetamides .
  • Computational Modeling: Predict steric effects of the tert-butyl group on thiophene ring conformation using DFT calculations (e.g., B3LYP/6-31G*) to guide synthetic design .

Q. What mechanistic pathways govern the reactivity of this compound in transition metal-catalyzed reactions?

Methodological Answer:

  • Coordination Studies: The thiophene sulfur and amide oxygen can act as ligands for metals like Pd or Cu. For example, Pd(II) catalyzes C–H activation at the thiophene’s β-position .
  • Kinetic Analysis: Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination) .
  • Isotopic Labeling: Use deuterated solvents (e.g., CD3OD) to trace hydrogen/deuterium exchange at the amide NH or thiophene positions .

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer:

  • DFT Refinement: Re-optimize geometry with higher basis sets (e.g., def2-TZVP) to improve agreement between calculated and observed NMR shifts .
  • Docking Studies: If biological activity is observed, simulate binding interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina to rationalize unexpected activity .
  • Crystallography: Resolve discrepancies in bond lengths/angles via single-crystal X-ray diffraction. SHELXL is recommended for refining structures with disordered tert-butyl groups .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Optimization: Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Quality Control: Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
  • Batch vs. Flow Chemistry: Evaluate continuous flow systems to enhance heat/mass transfer, particularly for exothermic amidation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.